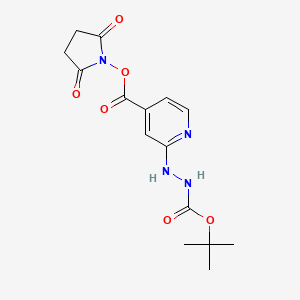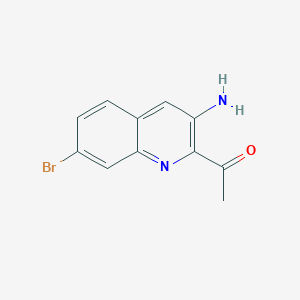
1-(3-Amino-7-bromoquinolin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-7-bromoquinolin-2-yl)ethanone is a quinoline derivative with significant potential in various scientific fields. Quinoline compounds are known for their diverse biological and pharmaceutical activities, making them essential in drug discovery and medicinal chemistry . The unique structure of this compound, which includes an amino group and a bromine atom, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3-Amino-7-bromoquinolin-2-yl)ethanone typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions to form the quinoline core.
Industrial production methods often employ transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-(3-Amino-7-bromoquinolin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include nitroquinolines, dehalogenated quinolines, and substituted quinoline derivatives .
Scientific Research Applications
1-(3-Amino-7-bromoquinolin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-7-bromoquinolin-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Amino-7-bromoquinolin-2-yl)ethanone can be compared with other quinoline derivatives, such as:
1-(3-Aminoquinolin-2-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(7-Bromoquinolin-2-yl)ethanone: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
1-(3-Nitro-7-bromoquinolin-2-yl)ethanone: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.
The presence of both the amino group and the bromine atom in this compound makes it unique, offering a combination of reactivity and biological activity that is not found in other similar compounds.
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
1-(3-amino-7-bromoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H9BrN2O/c1-6(15)11-9(13)4-7-2-3-8(12)5-10(7)14-11/h2-5H,13H2,1H3 |
InChI Key |
XCJFRRJMACYPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


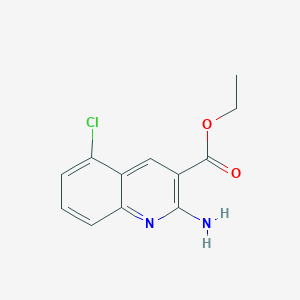

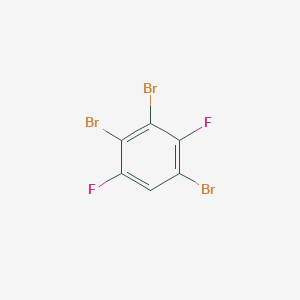


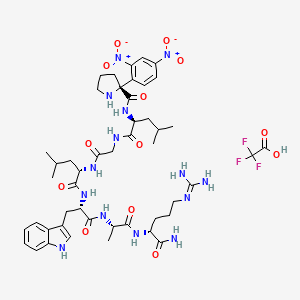
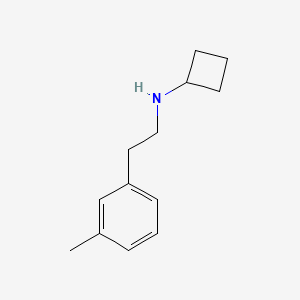
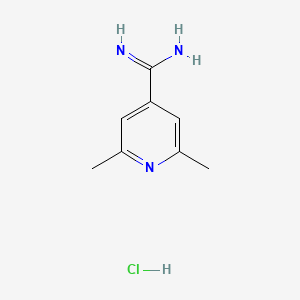
![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)
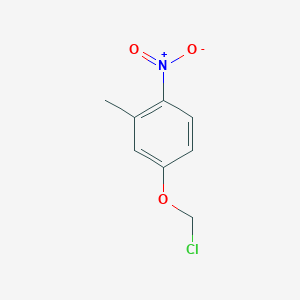
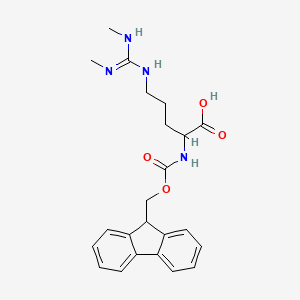
![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
